molecular formula C20H22ClN3O2 B252818 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

货号 B252818
分子量: 371.9 g/mol
InChI 键: XSTPHDSROUOBPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the field of cancer research. TAK-659 selectively targets and inhibits the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells.

作用机制

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide targets and inhibits the activity of BTK, a protein that plays a critical role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the development and function of B-cells. In cancer cells, BTK is often overexpressed and hyperactivated, leading to increased survival and proliferation. By inhibiting BTK, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide disrupts the BCR signaling pathway, leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have potent inhibitory activity against BTK, with an IC50 value of 0.85 nM. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been shown to have good selectivity for BTK, with minimal off-target effects on other kinases. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to inhibit the growth and survival of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has also been found to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.

实验室实验的优点和局限性

One of the major advantages of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its potent and selective inhibition of BTK, which makes it an attractive candidate for the treatment of various cancers. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has good pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings. Another limitation is the potential for off-target effects, although 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to have good selectivity for BTK.

未来方向

There are several future directions for the research and development of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide. One potential direction is the evaluation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is the investigation of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide in the treatment of other BTK-driven diseases, such as autoimmune disorders and inflammatory diseases. Furthermore, the development of more potent and selective BTK inhibitors, based on the structure of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide, may lead to the discovery of new cancer therapies with improved efficacy and safety.

合成方法

The synthesis of 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with 4-(4-aminophenyl)piperazine to form 4-(4-chlorobenzamido)phenyl)piperazine. This compound is then reacted with propanoyl chloride to produce 4-(4-propanoylpiperazin-1-yl)phenyl)benzamide, which is further chlorinated with thionyl chloride to yield 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide.

科学研究应用

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. In preclinical studies, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. In addition, 4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide has been found to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.

属性

产品名称

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

分子式

C20H22ClN3O2

分子量

371.9 g/mol

IUPAC 名称

4-chloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H22ClN3O2/c1-2-19(25)24-13-11-23(12-14-24)18-9-7-17(8-10-18)22-20(26)15-3-5-16(21)6-4-15/h3-10H,2,11-14H2,1H3,(H,22,26)

InChI 键

XSTPHDSROUOBPN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

规范 SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。